molecular formula C4H13BO4 B15176347 (Methanol)trimethoxyboron CAS No. 71436-90-3

(Methanol)trimethoxyboron

Cat. No.: B15176347
CAS No.: 71436-90-3
M. Wt: 135.96 g/mol
InChI Key: ZXFVOORFLHHQMG-UHFFFAOYSA-N
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Description

(Methanol)trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that burns with a characteristic green flame. This compound is widely used in organic synthesis and serves as an intermediate in the preparation of various boron-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methanol)trimethoxyboron is typically synthesized by the reaction of boric acid with methanol. The reaction proceeds as follows: [ \text{3 CH₃OH + H₃BO₃ → B(OCH₃)₃ + 3 H₂O} ] This reaction is usually carried out under conditions where water is removed by azeotropic distillation to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves heating boric acid or related boron oxides with methanol. The resulting trimethyl borate forms an azeotrope with methanol, which is then distilled to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (Methanol)trimethoxyboron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Methanol)trimethoxyboron has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of boronic acids, which are essential in Suzuki coupling reactions.

    Biology: Utilized in the preparation of boron-containing compounds for biological studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed as a reagent in the production of resins, waxes, and paints. .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (Methanol)trimethoxyboron is unique due to its ability to form boronic acids, which are crucial intermediates in organic synthesis. Its role as a precursor in the preparation of sodium borohydride and its use in BNCT further highlight its distinct applications .

Properties

CAS No.

71436-90-3

Molecular Formula

C4H13BO4

Molecular Weight

135.96 g/mol

IUPAC Name

methanol;trimethyl borate

InChI

InChI=1S/C3H9BO3.CH4O/c1-5-4(6-2)7-3;1-2/h1-3H3;2H,1H3

InChI Key

ZXFVOORFLHHQMG-UHFFFAOYSA-N

Canonical SMILES

B(OC)(OC)OC.CO

Origin of Product

United States

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